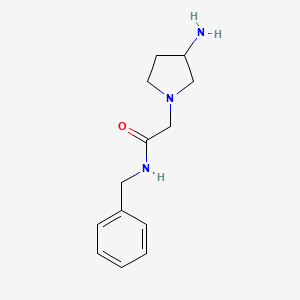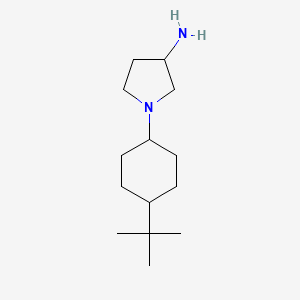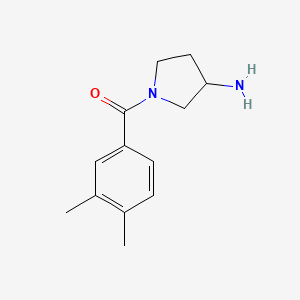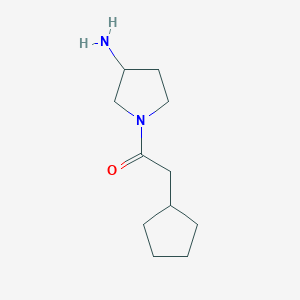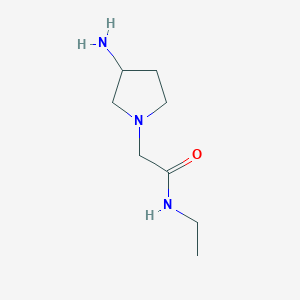![molecular formula C22H26N2O3 B1468229 4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 1252655-88-1](/img/structure/B1468229.png)
4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid
概要
説明
4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid (4-t-BPP) is a chemical compound that has been studied extensively in recent years due to its potential applications in various scientific fields. It is a derivative of benzoic acid and has a unique structure that confers a range of properties and advantages. 4-t-BPP has been found to have various biochemical and physiological effects, as well as a range of applications in scientific research.
科学的研究の応用
Cytochrome P450 Enzyme Involvement
Research on the metabolic pathway of novel antidepressants has identified the role of Cytochrome P450 enzymes in the oxidation of compounds similar to 4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid. These studies reveal the enzymes responsible for the metabolic transformations, providing insights into the drug metabolism and potential interactions (Hvenegaard et al., 2012).
Crystal Structure and Synthesis
The crystal structure of similar compounds has been studied to understand their molecular conformation, which is crucial for their pharmacological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) shows the conformation of its molecules in the asymmetric unit, providing a basis for understanding the interactions at the molecular level (Faizi et al., 2016).
Antimicrobial and Antiproliferative Properties
Studies have explored the synthesis of new derivatives with potential antimicrobial and antiproliferative properties. These research efforts aim to develop compounds that can serve as therapeutic agents for various diseases, including cancer. For example, benzochromene derivatives have shown potent cytotoxic activity against cancer cells, highlighting the therapeutic potential of these compounds in oncology (Ahagh et al., 2019).
Angiolytic Role in Tumoral Development
Research into the angiolytic role of piperazine-benzothiazole analogues on neovascularization, a key parameter in tumoral development, has provided insights into the potential use of these compounds in cancer treatment. The inhibition of angiogenesis represents a significant strategy in limiting tumor growth and metastasis (Al‐Ghorbani et al., 2016).
Mechanism of Action of HIV Entry Inhibitors
The mechanism of action of certain compounds as potent noncompetitive allosteric antagonists of the CCR5 receptor, with potent antiviral effects for HIV-1, has been investigated. This research offers valuable knowledge for the development of new therapeutic strategies against HIV, demonstrating the diverse applications of these compounds in virology (Watson et al., 2005).
特性
IUPAC Name |
4-[4-(2-tert-butylphenyl)piperazine-1-carbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)18-6-4-5-7-19(18)23-12-14-24(15-13-23)20(25)16-8-10-17(11-9-16)21(26)27/h4-11H,12-15H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAMSLYHEHTWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
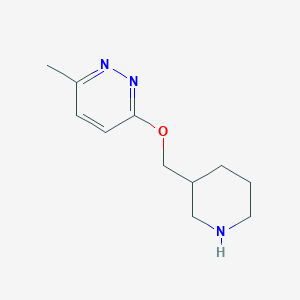
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
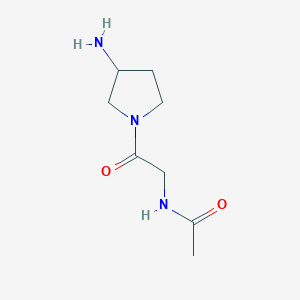
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1468149.png)
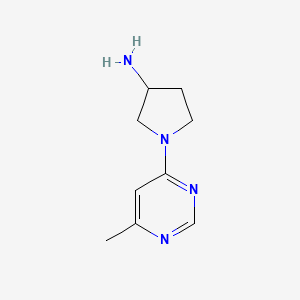
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)

